6-Nitroanthanthrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

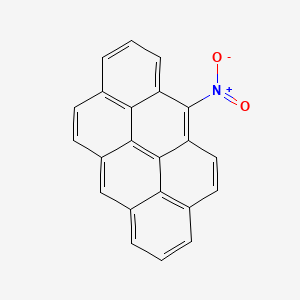

6-Nitroanthanthrene is a polycyclic aromatic hydrocarbon derivative, specifically a nitro-substituted anthanthrene. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a nitro group (-NO2) attached to the anthanthrene structure, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroanthanthrene typically involves the nitration of anthanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthanthrene molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroanthanthrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Reduction: 6-Aminoanthranthrene.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Substituted anthanthrene derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

6-Nitroanthanthrene has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 6-Nitroanthanthrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activities and the generation of reactive oxygen species. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

6-Nitroanthanthrene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:

6-Nitrobenzanthrone: Similar in structure but with different reactivity and applications.

6-Nitrobenzo[a]pyrene: Known for its carcinogenic properties, unlike this compound, which is not carcinogenic.

6-Nitrofluoranthene: Another nitro-substituted polycyclic aromatic hydrocarbon with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Biological Activity

6-Nitroanthanthrene, a nitro-substituted polycyclic aromatic hydrocarbon (PAH), has garnered attention in scientific research due to its notable biological activities. This article explores the compound's interactions with biological systems, highlighting its potential implications in toxicology and environmental science.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of an anthracene backbone with a nitro group at the sixth position. This structural modification can significantly influence its reactivity and biological interactions.

- Chemical Formula: C14H9N1O2

- Molecular Weight: 223.23 g/mol

- CAS Number: 111438-94-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its mutagenic and carcinogenic potential. The following key areas highlight its biological interactions:

- Mutagenicity : Studies indicate that this compound exhibits mutagenic properties, particularly in bacterial assays. It has been shown to induce mutations in Salmonella typhimurium, a standard model for assessing mutagenicity, suggesting that it may act as a genotoxic agent.

- Carcinogenic Potential : The compound's ability to form DNA adducts raises concerns regarding its carcinogenic potential. Research has demonstrated that nitro-PAHs can undergo metabolic activation, leading to the formation of reactive intermediates that bind to DNA, potentially initiating carcinogenesis .

- Interactions with Biological Macromolecules : this compound interacts with proteins and nucleic acids, which can disrupt normal cellular functions. These interactions are crucial for understanding the compound's mechanism of action and its effects on cellular integrity.

Case Study 1: Mutagenicity Assessment

A study conducted by the California Air Resources Board assessed the mutagenic effects of various nitro-PAHs, including this compound. The findings revealed that this compound significantly increased mutation rates in S. typhimurium strains TA98 and TA100, indicating a strong mutagenic response .

Case Study 2: Environmental Impact

Research on the environmental fate of this compound has highlighted its persistence in soil and aquatic systems. A study measuring the degradation rates of PAHs found that nitro-substituted variants like this compound exhibited slower degradation compared to their non-nitro counterparts, raising concerns about their accumulation in ecosystems .

Data Table: Summary of Biological Activities

The proposed mechanism of action for this compound involves metabolic activation through cytochrome P450 enzymes, resulting in the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, leading to oxidative stress and subsequent cellular damage.

Properties

IUPAC Name |

12-nitrohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11NO2/c24-23(25)22-16-6-2-4-13-7-8-15-11-14-5-1-3-12-9-10-17(22)21(18(12)14)20(15)19(13)16/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXMIKDMSINWKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)[N+](=O)[O-])C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.